

Comparative Selectivity Profile of LDN-212854 Against BMP Receptors

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Compound of Interest		
Compound Name:	LDN-212854	
Cat. No.:	B608506	Get Quote

LDN-212854 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, demonstrating significant selectivity for the ALK2 (Activin A receptor type I) receptor kinase. This guide provides a comparative analysis of **LDN-212854**'s selectivity against other BMP type I receptors, supported by quantitative data and detailed experimental methodologies. Its notable preference for ALK2 over other homologous receptors, such as ALK1 and ALK3, and particularly its profound selectivity against the TGF-β receptor ALK5, makes it a valuable tool for dissecting specific BMP signaling functions and a potential therapeutic candidate for diseases driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2]

Data Presentation: Inhibitor Potency and Selectivity

The inhibitory activity of **LDN-212854** and related compounds was assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values presented below quantify the potency of these inhibitors against various type I receptors in the TGF-β superfamily.

Table 1: Biochemical IC50 Values of BMP Inhibitors Against Type I Receptor Kinases



Compound	ALK1 (IC50)	ALK2 (IC50)	ALK3 (IC50)	ALK5 (IC50)
LDN-212854	2.4 nM[3]	~1.2 nM[1]	~12 nM ¹	>10,000 nM[1]
LDN-193189	-	~0.7 nM[1]	-	~110 nM[1]
K02288a	-	~1.2 nM[1]	-	~230 nM[1]
DMH1	-	~107 nM[4]	-	-
Dorsomorphin	-	~10-fold weaker than LDN- 193189[1]	-	-

¹ Potency was reported to be 10-fold weaker than against ALK2.[1]

Table 2: Cell-Based IC50 Values of LDN-212854

Assay Context	Target Receptor	IC50 Value
BMP7-induced pSMAD1/5/8	ALK2	37 nM[3]
BMP-mediated Signaling	ALK1	~100 nM[4]
BMP-mediated Signaling	ALK2	~16 nM[4]

| BMP-mediated Signaling | ALK3 | ~166 nM[4] |

The data highlights that **LDN-212854** is a potent inhibitor of ALK2, with slightly less activity against ALK1 and a 10-fold reduction in potency against ALK3 in biochemical assays.[1] Crucially, it exhibits remarkable selectivity for BMP receptors over the TGF-β receptor ALK5, with a selectivity ratio of approximately 7000-fold (ALK5/ALK2 IC50), a significant improvement over its precursor, LDN-193189.[1] This high degree of selectivity is attributed to the substitution of a 5-quinoline moiety in **LDN-212854**, which forms a distinct pattern of water-mediated hydrogen bonds within the ATP-binding pocket of ALK2.[2][5]

Experimental Protocols



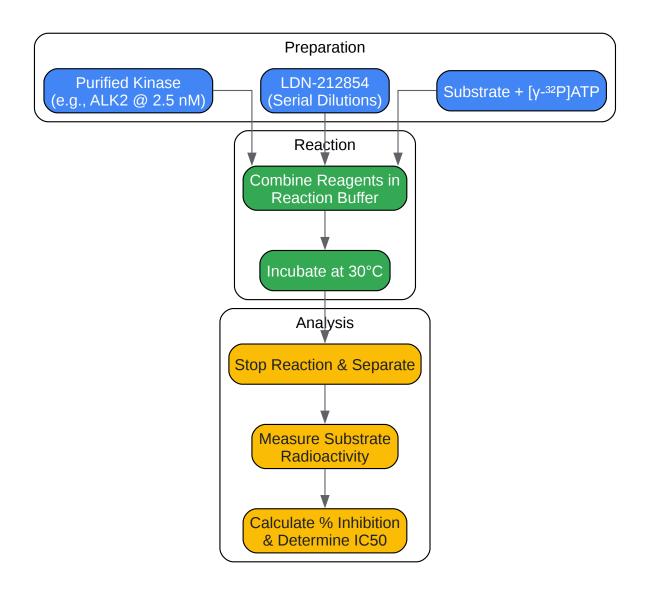
The following methodologies were employed to determine the selectivity and potency of **LDN-212854**.

1. In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified receptor kinases and their inhibition.

- Objective: To determine the IC50 values of inhibitors against purified BMP and TGF-β type I receptor kinase domains.
- Methodology:
 - Kinase Preparation: Purified recombinant kinase domains (e.g., ALK1, ALK2, ALK3, ALK5)
 were used at a low concentration (e.g., 2.5 nM) to allow for the accurate measurement of potent inhibitors.[1]
 - Reaction Mixture: The kinase was incubated in a reaction buffer containing a specific substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and y-32P-labeled ATP.
 - Inhibitor Addition: Serial dilutions of the inhibitor compound (e.g., LDN-212854) were added to the reaction mixture.
 - Incubation: The reaction was allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
 - Reaction Termination: The reaction was stopped, typically by adding a strong acid or spotting the mixture onto phosphocellulose paper.
 - Quantification: The amount of radioactive ³²P transferred to the substrate was quantified using a scintillation counter or phosphorimager.
 - Data Analysis: The percentage of kinase inhibition at each compound concentration was calculated relative to a no-inhibitor control. IC50 values were determined by fitting the data to a dose-response curve.





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Workflow for the In Vitro Radiometric Kinase Assay.

2. In-Cell Western Assay for SMAD Phosphorylation

This cell-based assay measures the inhibition of ligand-induced signaling downstream of the BMP receptor.[6]

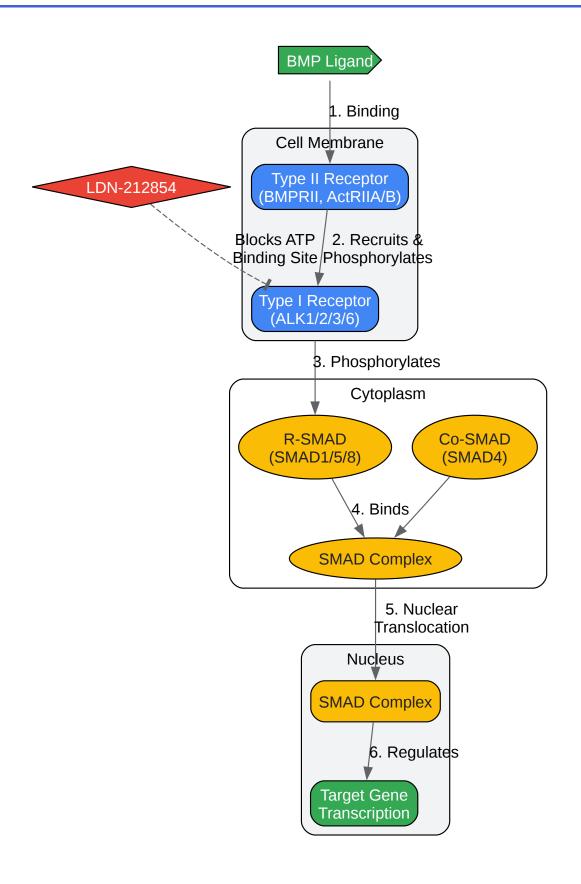


- Objective: To assess the ability of an inhibitor to block BMP-induced phosphorylation of SMAD1/5/8 in a cellular context.
- Methodology:
 - Cell Culture: Cells expressing the target receptors (e.g., C2C12 myoblasts or BMPR2deficient smooth muscle cells) were plated in multi-well plates.[1]
 - Inhibitor Pre-incubation: Cells were pre-treated with various concentrations of the inhibitor for a short period (e.g., 30-60 minutes).
 - Ligand Stimulation: A specific BMP ligand (e.g., 10 ng/mL BMP4 or 20 ng/mL BMP7) was added to induce receptor activation and downstream signaling.[1][4]
 - Cell Fixation & Permeabilization: After a short stimulation period (e.g., 30 minutes), cells were fixed with paraformaldehyde and permeabilized with a detergent to allow antibody access.
 - Immunostaining: Cells were incubated with a primary antibody specific for the phosphorylated form of SMAD1/5/8 (pSMAD1/5/8) and another primary antibody for a housekeeping protein (for normalization).
 - Secondary Antibody & Detection: Fluorescently-labeled secondary antibodies were used to detect the primary antibodies.
 - Signal Quantification: An imaging system (e.g., LI-COR Odyssey) was used to quantify the fluorescence intensity for both pSMAD1/5/8 and the normalization protein in each well.
 - Data Analysis: The normalized pSMAD1/5/8 signal was plotted against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50.

Signaling Pathway Visualization

The canonical BMP signaling pathway is initiated by ligand binding and culminates in the regulation of target gene expression. **LDN-212854** acts as an ATP-competitive inhibitor, blocking the kinase activity of BMP type I receptors, which is a critical step in signal transduction.[2][7]





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Canonical BMP signaling pathway and the inhibitory action of LDN-212854.



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